3-Phenylselenetan-3-ol
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Overview
Description
3-Phenylselenetan-3-ol: is an organic compound that belongs to the class of selenoalcohols It features a selenetane ring, which is a three-membered ring containing selenium, with a phenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-Phenylselenetan-3-ol involves the reaction of phenylmagnesium bromide with selenium dioxide, followed by hydrolysis.
Reduction of Selenides: Another approach involves the reduction of phenylselenium dichloride with a suitable reducing agent such as sodium borohydride in an alcohol solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring safety protocols when handling selenium compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenylselenetan-3-ol can undergo oxidation reactions to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted selenetanes.
Scientific Research Applications
Chemistry: 3-Phenylselenetan-3-ol is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research has explored the potential biological activities of selenium-containing compounds, including their antioxidant properties and potential use in cancer therapy. This compound, due to its selenium content, is of interest for its possible role in biological systems .
Industry: In the industrial sector, selenium compounds are used in the production of semiconductors, glass, and pigments.
Mechanism of Action
The mechanism by which 3-Phenylselenetan-3-ol exerts its effects is related to the reactivity of the selenium atom. Selenium can participate in redox reactions, which are crucial in various biological processes. The compound may interact with molecular targets such as enzymes and proteins, influencing pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diphenyl diselenide: A compound with two phenyl groups attached to selenium, used in organic synthesis and as a precursor to other selenium compounds.
Uniqueness: 3-Phenylselenetan-3-ol is unique due to its three-membered selenetane ring structure, which imparts distinct chemical reactivity compared to other selenium compounds. This structural feature allows it to participate in specific reactions that are not feasible with other selenium-containing molecules .
Properties
CAS No. |
112422-88-5 |
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Molecular Formula |
C9H10OSe |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
3-phenylselenetan-3-ol |
InChI |
InChI=1S/C9H10OSe/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
PVADSPVMZFEBFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C[Se]1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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